Lipophilicity Difference: LogP vs. Methylsulfonyl Analog
The target compound's computed LogP is approximately 5.0 [1], which is 2.8 log units higher than that of the structurally simpler 4-benzyl-1-(methylsulfonyl)piperidine analog (LogP 2.2) [2]. This 630-fold difference in theoretical octanol/water partition coefficient places the target compound well beyond the optimal Lipinski LogP range (≤5) while the methylsulfonyl analog falls within it. The elevated lipophilicity arises from the extended aromatic 5-bromo-2-methoxy-4-methylphenyl sulfonyl group, which introduces substantial hydrophobic surface area absent in the methylsulfonyl comparator.
| Evidence Dimension | Computed octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 5.0 (ZINC predicted) |
| Comparator Or Baseline | 4-Benzyl-1-(methylsulfonyl)piperidine (CAS 132251-82-2): LogP 2.2 (predicted) |
| Quantified Difference | ΔLogP = +2.8 (≈630-fold higher theoretical partition coefficient) |
| Conditions | In silico prediction using computational LogP algorithms; no experimental shake-flask LogP data available for either compound |
Why This Matters
This large lipophilicity difference directly impacts compound handling (solubility, formulation requirements), assay behavior (non-specific binding, aggregation risk), and ADME predictions, making the methylsulfonyl analog unsuitable as a procurement substitute in any biological or physicochemical assay context.
- [1] ZINC578628. Zinc Database. Molecular Formula C₂₀H₂₄BrNO₃S. LogP 5.0. Accessed 2026-04-30. View Source
- [2] Molaid Chemical Database. 1-Methylsulfonyl-4-benzylpiperidine (CAS 132251-82-2). mp 93 °C, LogP 2.2, tPSA 45.8. Accessed 2026-04-30. View Source
